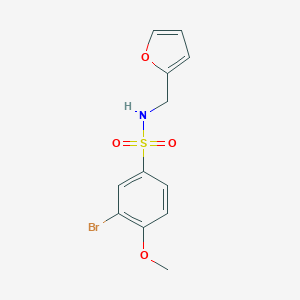![molecular formula C18H21NO4S B299320 Butyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B299320.png)
Butyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate, also known as BMSB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMSB belongs to the class of sulfonylurea compounds and has been found to exhibit promising biological activities.
Applications De Recherche Scientifique
Butyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, Butyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate has been found to exhibit antidiabetic, anticancer, and anti-inflammatory activities. In agriculture, Butyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate has been used as a herbicide due to its ability to inhibit the growth of weeds. In material science, Butyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate has been used as a building block for the synthesis of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of Butyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate is not fully understood, but it is believed to act by inhibiting the activity of enzymes such as sulfonylurea receptor 1 and ATP-sensitive potassium channels. These enzymes play a crucial role in regulating glucose homeostasis, and their inhibition by Butyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate results in decreased blood glucose levels. Butyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
Butyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate has been found to exhibit several biochemical and physiological effects. In animal studies, Butyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate has been found to decrease blood glucose levels, increase insulin sensitivity, and reduce inflammation. Butyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In agricultural studies, Butyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate has been found to inhibit the growth of weeds by interfering with their metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
Butyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate has several advantages for lab experiments. It is relatively easy to synthesize, and its biological activities can be easily tested in vitro and in vivo. Butyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate also exhibits low toxicity and has a high selectivity towards its target enzymes. However, Butyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate also has some limitations. It is relatively unstable and can degrade over time, which can affect its biological activities. Butyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate also has a low solubility in water, which can limit its use in some experiments.
Orientations Futures
For the study of Butyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate include the development of Butyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate-based drugs, optimization of the synthesis method, and the use of Butyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate in material science and agriculture.
Méthodes De Synthèse
Butyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate can be synthesized by reacting 4-methylbenzenesulfonyl chloride with butyl 2-amino benzoate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, and the resulting product is purified by recrystallization. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.
Propriétés
Nom du produit |
Butyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate |
|---|---|
Formule moléculaire |
C18H21NO4S |
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
butyl 2-[(4-methylphenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C18H21NO4S/c1-3-4-13-23-18(20)16-7-5-6-8-17(16)19-24(21,22)15-11-9-14(2)10-12-15/h5-12,19H,3-4,13H2,1-2H3 |
Clé InChI |
SZUDECAGGQEEDG-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C |
SMILES canonique |
CCCCOC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(3-Bromo-4-methoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B299238.png)
![N-bicyclo[2.2.1]hept-2-yl-4-fluorobenzenesulfonamide](/img/structure/B299239.png)

![N-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-yl]-N-(4-fluoro-3-phenoxybenzylidene)amine](/img/structure/B299247.png)
![N-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-yl]-N-(4-fluoro-3-phenoxybenzylidene)amine](/img/structure/B299248.png)
![1-[4-(1-adamantyl)phenyl]-5-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B299251.png)
![(5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B299252.png)
![2-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-1H-indene-1,3(2H)-dione](/img/structure/B299255.png)
![N'-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B299257.png)
![2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-[(E)-[4-[2-(cyclohexylamino)-2-oxoethoxy]phenyl]methylideneamino]acetamide](/img/structure/B299260.png)
![2-[(2E)-2-{4-[2-(cyclohexylamino)-2-oxoethoxy]benzylidene}hydrazinyl]-N-(2,4-dimethoxyphenyl)-2-oxoacetamide](/img/structure/B299263.png)
![2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(3-chloro-4-methoxyphenyl)-2-oxoacetamide](/img/structure/B299264.png)
![2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide](/img/structure/B299265.png)